molecular formula C5H6F2N2 B3345690 3-Difluoromethyl-1-methylpyrazole CAS No. 1089212-37-2

3-Difluoromethyl-1-methylpyrazole

Cat. No.: B3345690
CAS No.: 1089212-37-2
M. Wt: 132.11 g/mol
InChI Key: JQDCYDWZWBUECX-UHFFFAOYSA-N
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Description

3-Difluoromethyl-1-methylpyrazole is a useful research compound. Its molecular formula is C5H6F2N2 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.04990452 g/mol and the complexity rating of the compound is 97. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-9-3-2-4(8-9)5(6)7/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDCYDWZWBUECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278095
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089212-37-2
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089212-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Dichloromethyl-N-methylpyrazole (40.0 g; 0.21 mol; 84.8% pure according to GC analysis) comprising, as minor component, 5-dichloromethyl-N-methylpyrazole was stirred with triethylamine trishydrofluoride (199 g, 1.23 mol) at 160° C. under intrinsic pressure (<1 bar) for 1 h. The reaction mixture was vented and poured onto ice (500 g), made alkaline using aqueous sodium hydroxide solution and extracted three times with methyl tert-butyl ether (100 ml). The organic phases were combined, washed successively with hydrochloric acid (dilute, 100 ml) and a saturated aqueous NaCl solution (100 ml), dried over magnesium sulfate and freed from the solvent under reduced pressure. The residue obtained was 3-difluoromethyl-1-methylpyrazole (24.8 g, yield: 78%) in a purity of 85.4% (according to GC analysis) comprising, as minor component, 5-difluoromethyl-N-methylpyrazole.
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Synthesis routes and methods III

Procedure details

At 22° C., a solution of 45 g of an 85.6% strength mixture comprising 1,1-difluoro-4-ethoxy-3-buten-2-one (0.164 mol) and 1,1-difluoro-4,4-diethoxy-2-butanone (0.071 mol) in a ratio of 2.3/1 in acetic acid (30 ml) was added dropwise over a period of 37 min to a solution of methylhydrazine (99% pure, 11.9 g, 0.258 mol) in acetic acid (460 ml). The resulting reaction solution was stirred at 22° C. for 19 h. The acetic acid was then removed under reduced pressure (43° C./30 mbar). The oily residue was taken up in methyl tert-butyl ether (MTBE, 300 ml) and washed with water (250 ml). The aqueous phase was extracted once with MTBE (150 ml). The collected organic solutions were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure (40° C./400 to 30 mbar). The residue (23.5 g) was subjected to fractional distillation to isolate the product. The main fraction (21.5 g; transition temperature 52° C. at 22 mbar) contained 3-difluoro-N-methylpyrazole and 5-difluoro-N-methylpyrazole in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min). Taking into account the amounts of product found in the minor fractions and the cold traps, the yield is 75.5% (sum of both isomers).
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0.164 mol
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1,1-difluoro-4,4-diethoxy-2-butanone
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0.071 mol
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methylhydrazine
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11.9 g
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30 mL
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460 mL
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3-difluoro-N-methylpyrazole
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5-difluoro-N-methylpyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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